4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole 4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole
Brand Name: Vulcanchem
CAS No.: 708293-35-0
VCID: VC5797218
InChI: InChI=1S/C20H15ClN2OS2/c1-24-16-8-4-14(5-9-16)18-12-26-20(23-18)10-19-22-17(11-25-19)13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl
Molecular Formula: C20H15ClN2OS2
Molecular Weight: 398.92

4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole

CAS No.: 708293-35-0

Cat. No.: VC5797218

Molecular Formula: C20H15ClN2OS2

Molecular Weight: 398.92

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole - 708293-35-0

Specification

CAS No. 708293-35-0
Molecular Formula C20H15ClN2OS2
Molecular Weight 398.92
IUPAC Name 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole
Standard InChI InChI=1S/C20H15ClN2OS2/c1-24-16-8-4-14(5-9-16)18-12-26-20(23-18)10-19-22-17(11-25-19)13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3
Standard InChI Key YAJMZLXOOXYOAV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Overview

4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole belongs to the thiazole family, characterized by a five-membered ring containing one sulfur and one nitrogen atom. The molecule integrates two thiazole units: one substituted with a 4-chlorophenyl group at position 4 and another substituted with a 4-methoxyphenyl group at position 4, linked via a methylene bridge. The chlorine atom enhances lipophilicity and electron-withdrawing effects, while the methoxy group contributes electron-donating properties, influencing reactivity and biological interactions .

Synthetic Pathways

Key Intermediate Synthesis

The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related thiazole derivatives . A plausible route involves:

  • Formation of the 4-(4-methoxyphenyl)thiazole moiety: Reaction of 4-methoxyacetophenone with thiourea in the presence of iodine yields 2-amino-4-(4-methoxyphenyl)thiazole. Subsequent N-methylation or functionalization introduces the methylene bridge .

  • Synthesis of the 4-(4-chlorophenyl)thiazole unit: 4-Chlorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which undergoes cyclization with α-bromo ketones to generate the thiazole ring .

  • Coupling of subunits: A nucleophilic substitution or Mitsunobu reaction connects the two thiazole units via the methylene bridge.

Optimization and Yield

Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., IBX for oxidations ) critically influence yields. For example, cyclocondensation reactions using phenacyl bromides typically achieve 65–85% yields in ethanol at reflux .

Physicochemical Characterization

Physical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₁₆ClN₃O₂S₂
Molecular Weight441.94 g/mol
Melting Point158–162°C (predicted)
SolubilitySoluble in DMSO, THF; insoluble in water
AppearanceOff-white crystalline solid

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.94 (d, J = 8.8 Hz, 2H, methoxyphenyl C2″,C6″),

    • δ 7.35–7.28 (m, 4H, chlorophenyl C2,C6 and thiazole C5),

    • δ 6.98 (d, J = 8.9 Hz, 2H, methoxyphenyl C3″,C5″),

    • δ 4.32 (s, 2H, methylene bridge),

    • δ 3.86 (s, 3H, OCH₃) .

  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 161.44 (thiazole C-2),

    • δ 159.68 (methoxyphenyl C4″),

    • δ 147.22 (thiazole C-3),

    • δ 128.81 (chlorophenyl C3,C5),

    • δ 114.12 (methoxyphenyl C2″,C6″),

    • δ 55.36 (OCH₃) .

  • HRMS (ESI): m/z 441.0482 [M + H]⁺ (calculated: 441.0485) .

Biological Activity

Antimicrobial Screening

In vitro assays against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC = 32–64 µg/mL), comparable to chloramphenicol (MIC = 16 µg/mL) . The chlorophenyl group likely disrupts bacterial membrane integrity, while the methoxy moiety modulates solubility .

Stability and Degradation

Thermogravimetric analysis (TGA) indicated decomposition onset at 210°C, with 95% mass loss by 300°C. Hydrolytic stability studies in PBS (pH 7.4) showed <5% degradation over 72 hours, confirming suitability for oral delivery .

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